N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride

Catalog No.
S6894453
CAS No.
2839138-95-1
M.F
C7H15ClN2O2S
M. Wt
226.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfo...

CAS Number

2839138-95-1

Product Name

N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride

IUPAC Name

N-(3-amino-1-bicyclo[1.1.1]pentanyl)ethanesulfonamide;hydrochloride

Molecular Formula

C7H15ClN2O2S

Molecular Weight

226.73 g/mol

InChI

InChI=1S/C7H14N2O2S.ClH/c1-2-12(10,11)9-7-3-6(8,4-7)5-7;/h9H,2-5,8H2,1H3;1H

InChI Key

FSADRMSXRQSFGE-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC12CC(C1)(C2)N.Cl

Canonical SMILES

CCS(=O)(=O)NC12CC(C1)(C2)N.Cl

N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride is a chemical compound characterized by its unique bicyclic structure, which includes a bicyclo[1.1.1]pentane moiety attached to an amino group and a sulfonamide functional group. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

The molecular formula of N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride is C6_{6}H12_{12}ClN2_{2}O2_{2}S, and it has a molecular weight of approximately 202.69 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of study in drug development.

Typical of sulfonamides and amines:

  • Acid-Base Reactions: The sulfonamide group can act as a weak acid, donating a proton under basic conditions.
  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Formation of Salts: The hydrochloride form indicates that this compound can readily form salts with acids, enhancing its solubility in aqueous solutions.

These reactions are fundamental for understanding the reactivity and potential modifications of the compound in synthetic chemistry.

Research indicates that compounds similar to N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride exhibit various biological activities, including:

  • Antimicrobial Properties: Sulfonamides are known for their antibacterial effects, particularly against Gram-positive bacteria.
  • Antiviral Activity: Some bicyclic amines have shown promise in inhibiting viral replication.
  • Neuroprotective Effects: Compounds with similar structures may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

The specific biological activity of N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride warrants further investigation to elucidate its mechanisms and therapeutic potential.

The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride typically involves the following steps:

  • Preparation of Bicyclic Intermediate: The bicyclo[1.1.1]pentane structure can be synthesized through cyclization reactions involving suitable precursors.
  • Amination Reaction: The introduction of the amino group can be achieved using amination techniques, such as reductive amination or direct amination with ammonia or amines.
  • Sulfonation: The sulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides or sulfonic acids.
  • Formation of Hydrochloride Salt: The final step involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt.

These synthetic routes allow for the production of the compound with high purity and yield.

N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or antiviral agents.
  • Biochemical Research: In studies investigating the mechanisms of action of sulfonamides and their derivatives.
  • Drug Design: As a scaffold for designing novel therapeutic agents targeting specific biological pathways.

The versatility of this compound makes it an attractive candidate for further research in drug discovery.

Interaction studies involving N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride typically focus on:

  • Protein Binding Affinity: Understanding how this compound interacts with target proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Investigating whether this compound inhibits specific enzymes related to bacterial metabolism or viral replication.

These studies are crucial for assessing the pharmacokinetics and pharmacodynamics of the compound.

Similar Compounds

Several compounds share structural similarities with N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride, including:

Compound NameCAS NumberSimilarity
3-Aminobicyclo[2.2.2]octan1208989-40-50.91
(4-Aminobicyclo[2.2.2]octan)105176-66-70.91
(3-Aminocyclobutane)1638767-26-60.91
(cis-3-Aminocyclobutyl)methanol142733-66-20.91

These compounds highlight the uniqueness of N-{3-aminobicyclo[1.1.1]pentan-1-y}ethane-1-sulfonamide hydrochloride due to its specific bicyclic structure and functional groups that may confer distinct biological activities compared to its analogs.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

226.0542766 g/mol

Monoisotopic Mass

226.0542766 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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